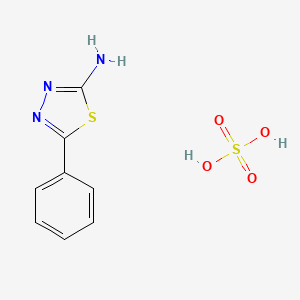![molecular formula C9H12ClF3N2O3S B2766611 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856031-47-4](/img/structure/B2766611.png)
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research. This compound is also known as TFPAC and is commonly used as a reagent in organic chemistry. It has been used in various scientific studies due to its unique properties and ability to interact with certain biological systems.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to interact with certain biological systems and enzymes. It has been found to be a potent inhibitor of certain enzymes, which has led to its use in drug development.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, which has led to its use in drug development. This compound has also been found to have anti-inflammatory properties and has been used in studies related to the treatment of inflammation.
Advantages and Limitations for Lab Experiments
The use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride in lab experiments has several advantages. It is a highly reactive compound that can be easily synthesized and purified. It has also been found to be a potent inhibitor of certain enzymes, which has led to its use in drug development. However, the use of this compound in lab experiments also has limitations. It can be toxic and requires careful handling. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride in scientific research. One potential direction is the development of new drugs and therapies. This compound has been found to be a potent inhibitor of certain enzymes, which makes it a promising candidate for the development of new drugs. Another potential direction is the use of this compound in the development of new materials and nanotechnology. The unique properties of this compound make it a useful tool in the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a complex process that involves several steps. The synthesis begins with the reaction of 2,2,2-trifluoroethanol with sodium hydride to produce the sodium salt of 2,2,2-trifluoroethoxide. This is followed by the reaction of the sodium salt with 1-isopropyl-1H-pyrazole-4-carboxylic acid to produce the corresponding ester. Finally, the ester is reacted with thionyl chloride to produce the final product, this compound.
Scientific Research Applications
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has been used in various scientific studies as a reagent in organic chemistry. It has been used in the synthesis of various compounds and has been found to be a useful tool in the development of new drugs and therapies. This compound has also been used in studies related to the development of new materials and nanotechnology.
Properties
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-6(2)15-3-8(19(10,16)17)7(14-15)4-18-5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVWKDSLXIJGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)


![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)




